Thermal Stability vs. 4-Ethylbenzenesulfonamide
The presence of the additional ethylsulfonyl group substantially raises the crystal lattice energy of 4‑(ethylsulfonyl)benzenesulfonamide relative to its simpler congener 4‑ethylbenzenesulfonamide. Experimentally, the melting point of 4‑(ethylsulfonyl)benzenesulfonamide is 184–185 °C [REFS‑1], whereas 4‑ethylbenzenesulfonamide melts at 111 °C [REFS‑2]. This 73 °C difference directly impacts solid‑state stability during long‑term storage and thermal processing.
| Evidence Dimension | Melting point (thermal stability indicator) |
|---|---|
| Target Compound Data | 184–185 °C |
| Comparator Or Baseline | 4‑Ethylbenzenesulfonamide (CAS 138‑38‑5): 111 °C |
| Quantified Difference | ΔTₘ ≈ +73 °C |
| Conditions | Open capillary melting point determination; predicted density 1.411 g·cm⁻³ |
Why This Matters
Higher melting points correlate with lower sublimation rates and better room‑temperature storage integrity, making the ethylsulfonyl derivative the preferred choice for long‑term compound library maintenance and solid‑formulation development.
